(2s,3r)-3-Phenylglycidic acid
Overview
Description
(2s,3r)-3-Phenylglycidic acid is a chiral epoxide with a phenyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3r)-3-Phenylglycidic acid typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of trans-β-phenylglycidate esters. This process can be achieved using various chiral catalysts and reagents to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2s,3r)-3-Phenylglycidic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide ring into diols or other functional groups.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
(2s,3r)-3-Phenylglycidic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2s,3r)-3-Phenylglycidic acid involves its interaction with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial in its role as an intermediate in the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3-dibromo-3-phenylpropanoic acid: Another chiral compound with similar structural features but different reactivity due to the presence of bromine atoms.
(2R,3S)-phenylisoserine esters: These compounds share the phenyl group and oxirane ring but differ in stereochemistry and functional groups.
Uniqueness
(2s,3r)-3-Phenylglycidic acid is unique due to its specific stereochemistry and the presence of both an epoxide ring and a carboxylic acid group. This combination of features makes it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
(2S,3S)-3-phenyloxirane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALONVPKHYIEQU-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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